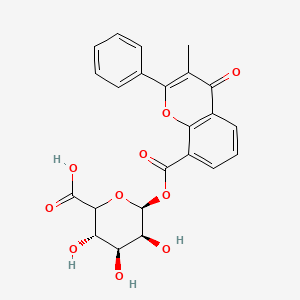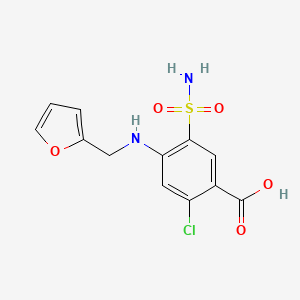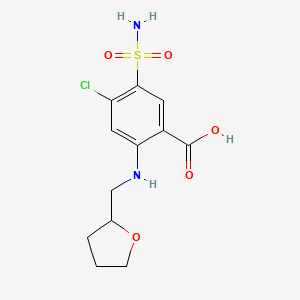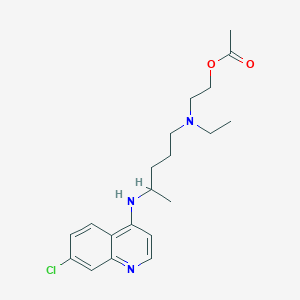
Hydroxychloroquine O-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine O-Acetate is a compound with the molecular formula C20H28ClN3O2 . It is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .
Synthesis Analysis
The synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .Molecular Structure Analysis
The molecular structure of Hydroxychloroquine O-Acetate is available in databases like PubChem . Topological studies have been conducted on Hydroxychloroquine conjugated molecular structures used for Novel Coronavirus (COVID-19) treatment .Chemical Reactions Analysis
Hydroxychloroquine has been studied for its reactions under various conditions .Physical And Chemical Properties Analysis
Hydroxychloroquine O-Acetate’s physical and chemical properties can be found in databases like PubChem . It has been studied for its stability in different formulations .Applications De Recherche Scientifique
Immunomodulatory Activity in Autoimmune Diseases : Hydroxychloroquine has been found to decrease Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients, demonstrating significant immunomodulatory activity (Cruz da Silva et al., 2013).
Potential Treatment for COVID-19 : Initial studies suggested that hydroxychloroquine might limit the replication of the SARS-CoV-2 virus and be effective in treating COVID-19. However, subsequent research has shown mixed results regarding its efficacy and safety for this purpose (Meo et al., 2020).
Interaction with SARS-CoV-2 Spike Protein : Research involving virtualized quantum mechanical modeling assessed the binding of hydroxychloroquine to the SARS-CoV-2 spike-ACE2 complex, providing insights into its potential mechanism of action against COVID-19 (McGregor Samarth, 2020).
Dissolution Profile and Pharmacological Properties : Studies on hydroxychloroquine sulfate have analyzed its dissolution profile under different biological pH conditions, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications, including for COVID-19 treatment (Dongala et al., 2021).
Role in Cardiovascular Health in Lupus Patients : Hydroxychloroquine has been shown to improve endothelial dysfunction and protect the kidneys in a mouse model of systemic lupus erythematosus, indicating its benefits in cardiovascular health for lupus patients (Gómez-Guzmán et al., 2014).
Population Pharmacokinetics in Rheumatoid Arthritis : Research on the population pharmacokinetics of hydroxychloroquine in patients with rheumatoid arthritis has provided insights into its pharmacokinetics and potential therapeutic applications in this context (Carmichael et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQTWFAUWKTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine O-Acetate | |
CAS RN |
47493-14-1 |
Source


|
| Record name | Hydroxychloroquine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


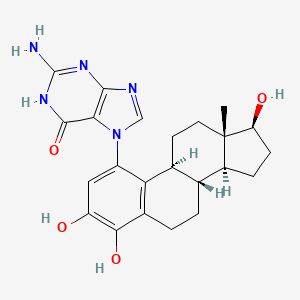
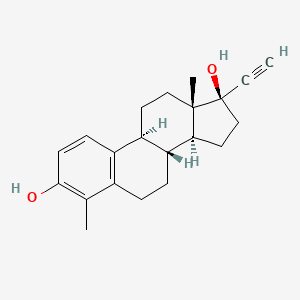
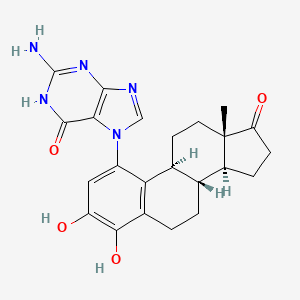
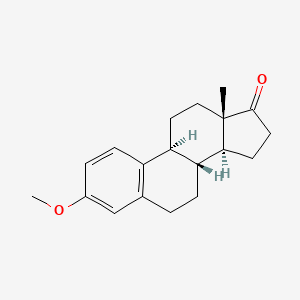
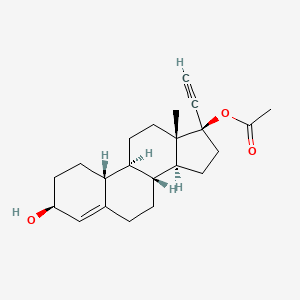
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
